molecular formula C6H5NOS B1499688 4-Thiazolemethanol, 5-ethynyl-

4-Thiazolemethanol, 5-ethynyl-

Cat. No. B1499688
M. Wt: 139.18 g/mol
InChI Key: UHTPGJINNMPYBT-UHFFFAOYSA-N
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Patent
US08344154B2

Procedure details

A 1.0 M diisobutylaluminum hydride/toluene solution (165 ml) was added dropwise to a solution of 25.05 g of 5-ethynyl-4-methoxycarbonylthiazole in 450 ml of toluene under an argon atmosphere at −40° C. The mixture was stirred at the same temperature for one hr. Thereafter, the reaction solution was poured into brine, and 200 ml of 1 N aqueous hydrochloric acid was added thereto. The insolubles were removed by filtration through Celite, and the filtrate was extracted four times with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was dissolved in 300 ml of ethanol and 150 ml of THF. Sodium borohydride (2.2 g) was added to the solution in an argon atmosphere, under ice cooling, and the mixture was stirred at room temperature for one hr. Brine was added to the reaction solution, the mixture was adjusted to pH 3 by the addition of 1 N aqueous hydrochloric acid, and the organic solvent was removed by distillation under the reduced pressure. The residue was extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:ethyl acetate=3:1 to 1:1) to give 19.25 g of 5-ethynyl-4-hydroxymethylthiazole.
Name
diisobutylaluminum hydride toluene
Quantity
165 mL
Type
reactant
Reaction Step One
Name
5-ethynyl-4-methoxycarbonylthiazole
Quantity
25.05 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[C:18]([C:20]1[S:24][CH:23]=[N:22][C:21]=1[C:25](OC)=[O:26])#[CH:19].Cl>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[C:18]([C:20]1[S:24][CH:23]=[N:22][C:21]=1[CH2:25][OH:26])#[CH:19] |f:0.1.2,6.7.8|

Inputs

Step One
Name
diisobutylaluminum hydride toluene
Quantity
165 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
Name
5-ethynyl-4-methoxycarbonylthiazole
Quantity
25.05 g
Type
reactant
Smiles
C(#C)C1=C(N=CS1)C(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted four times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of ethanol
ADDITION
Type
ADDITION
Details
Sodium borohydride (2.2 g) was added to the solution in an argon atmosphere, under ice cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Brine was added to the reaction solution
ADDITION
Type
ADDITION
Details
the mixture was adjusted to pH 3 by the addition of 1 N aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by distillation under the reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (chloroform:ethyl acetate=3:1 to 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=C(N=CS1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 19.25 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.